molecular formula C12H22O B8668440 2,5,7,7-Tetramethyloct-2-enal CAS No. 113831-56-4

2,5,7,7-Tetramethyloct-2-enal

Cat. No. B8668440
M. Wt: 182.30 g/mol
InChI Key: KJBZCUDWRAGIKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,7,7-Tetramethyloct-2-enal is a useful research compound. Its molecular formula is C12H22O and its molecular weight is 182.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5,7,7-Tetramethyloct-2-enal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5,7,7-Tetramethyloct-2-enal including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

113831-56-4

Product Name

2,5,7,7-Tetramethyloct-2-enal

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

2,5,7,7-tetramethyloct-2-enal

InChI

InChI=1S/C12H22O/c1-10(8-12(3,4)5)6-7-11(2)9-13/h7,9-10H,6,8H2,1-5H3

InChI Key

KJBZCUDWRAGIKG-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C(C)C=O)CC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

128 g (4 moles) of methanol and 2 g (0.05 mole) of NaOH were initially taken under nitrogen in a reaction flask and were refluxed. A mixture of 142 g (1 mole) of 3,5,5-trimethylhexanal and 116 g (2 moles) of propionaldehyde was added dropwise to this solution in the course of 10 minutes. The resulting reaction mixture was kept at the boil for 1 hour (h) and then brought to pH 4-5 with an 80% strength aqueous acetic acid solution. After washing twice with water, the organic phase was separated off and worked up by fractional distillation. 32 g of unconverted 3,5,5-trimethylhexanal, as light ends, and 113 g of 2,5,7,7-tetramethyl-2-octenal (bp.=108°-111° C./14 mbar) were obtained, corresponding to a selectivity of 81%, based on trimethylhexanal; nD25 =1.4580.
Quantity
128 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
142 g
Type
reactant
Reaction Step Two
Quantity
116 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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